HO-Peg21-OH

ADC Pharmacokinetics Hydrophilicity

HO-Peg21-OH (CAS 928211-42-1) is a monodisperse, linear PEG21 linker with terminal hydroxyl groups, purpose-built for PROTAC degrader and ADC conjugate synthesis. Researchers optimizing linker length SAR frequently encounter performance drop-off when substituting PEG chain analogs; HO-Peg21-OH delivers a precise 21-ethylene-glycol-unit spacer that fills the critical gap between short PEGs (PEG4-PEG12) and higher-MW alternatives. • Enables systematic linker-length optimization in PROTAC degrader campaigns where degradation efficiency is sensitive to PEG spacer dimensions. • Provides a substantial hydrophilic shield to mask cytotoxic payload hydrophobicity, reducing ADC aggregation at high drug-to-antibody ratios (DAR). • Bifunctional hydroxyl termini support activation or direct conjugation for protein labeling, nanoparticle surface modification, and hydrogel synthesis. Supplied with batch-specific Certificate of Analysis; standard global shipping available.

Molecular Formula C42H86O22
Molecular Weight 943.1 g/mol
CAS No. 928211-42-1
Cat. No. B1679195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg21-OH
CAS928211-42-1
SynonymsPEG22
Molecular FormulaC42H86O22
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
InChIInChI=1S/C42H86O22/c43-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h43-44H,1-42H2
InChIKeyHZYUNBJZCPLWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HO-Peg21-OH: 21-Unit PEG Linker


HO-Peg21-OH (CAS 928211-42-1) is a monodisperse, linear polyethylene glycol (PEG) chain comprising 21 ethylene glycol units and two terminal hydroxyl groups, with a molecular weight of 943.12 g/mol . It is classified as a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), two advanced modalities in targeted protein degradation and cancer therapy . The primary function of this compound is to serve as a flexible, hydrophilic tether between functional moieties, such as an E3 ligase ligand and a target protein ligand in a PROTAC molecule .

HO-Peg21-OH Linker Specificity


Generic substitution with other PEG linkers fails because the precise chain length is a critical determinant of bioconjugate performance. Research demonstrates that the length of a PEG linker directly impacts pharmacokinetic (PK) half-life, aggregation tendency, and degradation efficiency in both ADCs and PROTACs [1]. For instance, increasing PEG chain length from 4 to 12 units in an ADC linker has been shown to decrease hydrophobicity, reduce aggregate formation, and improve the PK profile in mouse models, leading to enhanced in vivo anti-tumor activity [1]. Similarly, in PROTACs, the length of the flexible PEG chain linker directly affects the ability to induce target protein degradation [2]. Therefore, substituting HO-Peg21-OH with a shorter (e.g., HO-PEG8-OH) or longer (e.g., HO-PEG22-OH) analog is not a neutral change; it can alter the physiochemical properties and biological outcomes of the final conjugate.

HO-Peg21-OH vs. Closest Analogs: Evidence


PEG Length and ADC Pharmacokinetics

The length of the PEG linker directly impacts the hydrophobicity and pharmacokinetics of Antibody-Drug Conjugates (ADCs). A study comparing cleavable pendant-type PEG linkers of 4, 8, and 12 units demonstrated that increasing PEG chain length led to a decrease in overall conjugate hydrophobicity and a reduction in aggregate content [1]. ADCs with PEG8 and PEG12 linkers exhibited superior pharmacokinetic profiles compared to those with a PEG4 linker or no PEG linker [1]. While this study does not include a 21-unit linker, the trend strongly supports the class-level inference that HO-Peg21-OH (21 units) will confer even greater hydrophilicity and potentially improved PK properties compared to shorter analogs like HO-PEG8-OH (8 units) or HO-PEG12-OH (12 units).

ADC Pharmacokinetics Hydrophilicity

PROTAC Degradation vs. PEG Linker Length

In PROTAC development, linker length is not an arbitrary choice but a tunable parameter affecting degradation efficiency. A recent study on Retro-2-based PROTACs demonstrated for the first time that the degradation of the GSPT1 protein depends on the length of the flexible PEG chain linker [1]. The study evaluated PROTACs with PEG linkers of 2 to 6 units. This finding establishes a direct causal relationship between PEG chain length and biological activity, supporting the class-level inference that the 21-unit length of HO-Peg21-OH is a specific design feature that will yield a distinct degradation profile compared to PROTACs built with shorter or longer PEG tethers.

PROTAC Targeted Protein Degradation Linker Design

Cost & MW vs. Immediate Analogs

For procurement, HO-Peg21-OH (CAS 928211-42-1, MW 943.12) occupies a specific niche between its immediate neighbors. Compared to the slightly shorter HO-PEG20-OH (CAS 351342-08-0, MW 899.07), HO-Peg21-OH offers an additional ethylene glycol unit, providing marginally greater flexibility and hydrophilicity . Compared to the slightly longer HO-PEG22-OH (MW 987.17), HO-Peg21-OH has a lower molecular weight, which may be advantageous when overall conjugate size is a limiting factor [1]. Pricing data shows that HO-PEG21-OH (HO-PEG22) is available at $190 for 100mg, while HO-PEG20-OH is available at $90 for 2mg (or $155 for 10mg), indicating different price points and available pack sizes that can influence initial feasibility studies and scale-up considerations .

PROTAC Linker Procurement Comparative Pricing

Purity Specifications for Conjugation

High purity is essential for ensuring consistent and efficient conjugation yields in the synthesis of complex biotherapeutics like PROTACs and ADCs. Vendors report the purity of HO-Peg21-OH at levels suitable for research applications. For instance, MedChemExpress reports a purity of 98.62% for their HY-141237 lot . While HO-PEG20-OH is also reported with high purity (≥98%), the specific purity of the HO-Peg21-OH lot should be verified via the Certificate of Analysis to ensure it meets the stringent requirements of the intended conjugation chemistry . Using a linker with suboptimal purity can lead to side reactions, lower yields, and increased purification challenges.

Quality Control Bioconjugation PROTAC

HO-Peg21-OH R&D Scenarios


PROTAC Linker Length SAR Studies

In medicinal chemistry campaigns focused on developing novel PROTACs, a systematic evaluation of linker length is a standard part of SAR [1]. HO-Peg21-OH is an ideal candidate for inclusion in a linker library, providing a discrete 21-unit length that fills a gap between common shorter linkers (e.g., PEG4, PEG8, PEG12) and longer, higher molecular weight PEG chains. Its use in this context is directly supported by evidence that PROTAC degradation efficiency is sensitive to PEG linker length, making its specific length a valuable probe in determining the optimal spatial arrangement for target degradation [1].

High-DAR ADC Pharmacokinetic Optimization

The development of ADCs with high drug-to-antibody ratios (DARs) is often hampered by increased conjugate hydrophobicity, leading to aggregation and rapid clearance [2]. HO-Peg21-OH, with its 21-unit PEG chain, provides a significant hydrophilic shield to mask the hydrophobicity of the cytotoxic payload. This application is supported by class-level evidence showing that longer PEG linkers reduce ADC hydrophobicity and aggregate formation, resulting in improved pharmacokinetic profiles in animal models [2]. Researchers developing novel ADCs can use HO-Peg21-OH to enhance the stability and in vivo performance of their high-DAR constructs.

Bioconjugation Spacers & Surface Functionalization

HO-Peg21-OH serves as an excellent bifunctional spacer in various bioconjugation applications beyond PROTACs and ADCs, such as protein labeling, surface modification of nanoparticles, and hydrogel synthesis [3]. Its terminal hydroxyl groups can be readily activated or used directly for conjugation. The 21-unit PEG chain provides a long, flexible, and hydrophilic tether that minimizes steric hindrance and non-specific binding, a property valuable in assays like ELISA and in the functionalization of biosensors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HO-Peg21-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.